molecular formula C25H17ClN2O6 B4042417 [4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate

[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate

Cat. No.: B4042417
M. Wt: 476.9 g/mol
InChI Key: ZJGFXGQJCBIHNZ-UYRXBGFRSA-N
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Description

[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoate group attached to a diazinan ring, which is further substituted with a chloro and methoxy phenyl group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Material Science: In the synthesis of polymers and advanced materials.

Biology

    Biochemical Studies: As a probe to study enzyme mechanisms.

    Drug Development: Potential precursor for pharmaceutical compounds.

Medicine

    Therapeutic Agents: Investigated for potential anti-inflammatory or anticancer properties.

Industry

    Chemical Manufacturing: Used in the production of specialty chemicals.

    Agriculture: Potential use in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate typically involves multiple steps:

    Formation of the diazinan ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chloro and methoxy groups onto the phenyl ring using reagents like chlorinating agents and methoxylating agents.

    Coupling reactions: The final step involves coupling the substituted diazinan ring with the benzoate group using esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification processes: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism by which [4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] acetate
  • [4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] propionate

Uniqueness

  • Functional Groups : The specific arrangement of chloro, methoxy, and benzoate groups.
  • Reactivity : Unique reactivity patterns due to the presence of the diazinan ring and its substituents.
  • Applications : Broader range of applications in various scientific fields compared to similar compounds.

Properties

IUPAC Name

[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O6/c1-33-21-12-9-17(14-20(21)26)28-23(30)19(22(29)27-25(28)32)13-15-7-10-18(11-8-15)34-24(31)16-5-3-2-4-6-16/h2-14H,1H3,(H,27,29,32)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGFXGQJCBIHNZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate
Reactant of Route 2
[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate
Reactant of Route 3
[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate
Reactant of Route 4
Reactant of Route 4
[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate
Reactant of Route 5
Reactant of Route 5
[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate
Reactant of Route 6
[4-[(Z)-[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate

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